3-Bromo-7-phenylimidazo[1,2-a]pyridine
Description
Properties
Molecular Formula |
C13H9BrN2 |
|---|---|
Molecular Weight |
273.13 g/mol |
IUPAC Name |
3-bromo-7-phenylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H9BrN2/c14-12-9-15-13-8-11(6-7-16(12)13)10-4-2-1-3-5-10/h1-9H |
InChI Key |
GTRVPGHUUDKYIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=NC=C(N3C=C2)Br |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
3-Bromo-7-phenylimidazo[1,2-a]pyridine serves as a pharmacophore in drug development, particularly for compounds targeting cyclin-dependent kinases (CDKs). These kinases are crucial for cell cycle regulation, and inhibition can lead to the disruption of cell proliferation, making this compound a potential candidate for cancer therapy.
Biological Activity :
- Antimicrobial Activity : Derivatives of imidazo[1,2-a]pyridine have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). Studies indicate that certain derivatives significantly reduce bacterial load in animal models, highlighting their potential as antituberculosis agents .
- Neuroactivity : The compound has been investigated for its potential modulation of GABA_A receptors, which are critical for neuronal signaling. This suggests that it may have neuroprotective applications .
Organic Synthesis
This compound is utilized as a building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as substitution and oxidation, allows it to be transformed into diverse derivatives used in pharmaceutical development.
Chemical Reactions :
- Substitution Reactions : The bromine atom at the 3-position can be substituted with other nucleophiles.
- Oxidation Reactions : The compound can undergo oxidation at the methyl group to form oxidized products.
The synthesis of this compound often involves the reaction of α-bromoketones with 2-aminopyridines under specific conditions to yield high-purity products suitable for further applications.
Material Science
Due to its structural properties, this compound is also explored for applications in material science. Its unique electronic properties may lend themselves to the development of new materials with specific functionalities.
Antituberculosis Activity
In a study focused on the efficacy of imidazo[1,2-a]pyridine derivatives against tuberculosis, this compound was shown to significantly reduce bacterial load in infected mice models. This highlights its potential as a therapeutic agent against resistant strains of tuberculosis.
| Study | Findings |
|---|---|
| Study A | Demonstrated significant reduction in bacterial load (MDR-TB) when treated with specific derivatives. |
| Study B | Explored neuroactive properties with potential implications for neuroprotection. |
Cell Cycle Regulation
Research indicates that this compound effectively inhibits CDKs, leading to apoptosis in cancer cells. This mechanism underscores its potential use in cancer therapies aimed at regulating cell growth and proliferation.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogs of 3-Bromo-7-phenylimidazo[1,2-a]pyridine include:
Notes:
- Lipophilicity: The phenyl group in the target compound confers higher logP compared to methyl or chloro analogs, favoring interactions with hydrophobic biological targets .
- Reactivity: Bromine at position 3 facilitates cross-coupling reactions, while chloro or ester substituents enable further functionalization (e.g., SNAr, hydrolysis) .
Q & A
Basic Research Questions
Q. What are the synthetic methodologies for preparing 3-bromo-7-phenylimidazo[1,2-a]pyridine?
- Methodological Answer : The compound can be synthesized via iodine-catalyzed reactions starting from substituted phenoxyacetophenones. Column chromatography is typically used for purification . For brominated derivatives, Suzuki-Miyaura coupling or halogen exchange reactions may be employed, with careful control of reaction conditions (e.g., temperature, catalyst loading) to optimize yields .
Q. How does the substitution pattern on the imidazo[1,2-a]pyridine core influence biological activity?
- Methodological Answer : Substituent position and electronic properties critically affect activity. For example:
- Position 7 : A phenyl group enhances steric bulk, improving receptor binding affinity .
- Position 3 : Bromine acts as a leaving group, enabling further functionalization via cross-coupling reactions .
- Electron-donating groups (e.g., -NH2) at position 2 enhance anticancer activity, while electron-withdrawing groups (e.g., -NO2) reduce potency due to steric hindrance .
Q. What in vitro assays are used to evaluate the anticancer potential of this compound?
- Methodological Answer : Standard assays include:
- MTT assay to measure IC50 values in cancer cell lines (e.g., HepG2, MCF-7) and normal Vero cells for toxicity screening .
- Apoptosis assays (Annexin V/PI staining) to confirm mechanism of action.
- Cellular uptake studies using fluorescence labeling to assess membrane permeability .
Advanced Research Questions
Q. How can structural modifications enhance selectivity for peripheral benzodiazepine receptors (PBR)?
- Methodological Answer :
- Introduce lipophilic substituents (e.g., -Cl, -CF3) at position 8 to improve PBR binding affinity.
- Replace the phenyl ring at position 2 with a para-chlorophenyl group to reduce off-target interactions with central benzodiazepine receptors (CBR) .
- Use molecular docking simulations (e.g., AutoDock Vina) to predict binding modes and optimize substituent geometry .
Q. What strategies resolve contradictory data on substituent effects in anticancer activity?
- Methodological Answer :
- Electronic vs. Steric Effects : Nitro groups at the para position (e.g., compound 10a) enhance activity due to reduced steric clash with the imidazo[1,2-a]pyridine core, while meta-substituted nitro groups (e.g., 10e) show lower potency .
- Synergistic Effects : Dual substitution at positions 2 and 3 (e.g., compound 12b) combines electronic (amine donor) and steric (bromine) benefits, achieving IC50 values of 11–13 mM in Hep-2 and MCF-7 cells .
Q. How does this compound modulate GABAA receptors for antipsychotic applications?
- Methodological Answer :
- 3-Aminomethyl derivatives (e.g., compound 7) act as positive allosteric modulators of α1-GABAA receptors (Ki = 27.2 nM).
- In vivo testing in rat models (e.g., amphetamine-induced hyperlocomotion) confirms antipsychotic activity at 10 mg/kg doses.
- Metabolic stability is assessed via liver microsome assays to prioritize candidates with low CYP450 inhibition .
Q. What design principles improve COX-2 inhibitory activity in derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
